molecular formula C23H18N4O5 B2982409 2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903343-03-3

2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2982409
CAS No.: 903343-03-3
M. Wt: 430.42
InChI Key: YPMKOHVKGFTRSJ-UHFFFAOYSA-N
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Description

This indolizine-based carboxamide derivative features a core indolizine scaffold substituted with:

  • N-(4-methoxyphenyl)carboxamide: Provides a methoxy-substituted aryl group, improving lipophilicity and modulating steric interactions.

Its molecular formula is C23H18N4O5 (molecular weight: 454.42 g/mol). The 3-nitrobenzoyl group distinguishes it from analogues, influencing electronic and steric properties critical for biological activity .

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-32-17-10-8-15(9-11-17)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)14-5-4-6-16(13-14)27(30)31/h2-13H,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKOHVKGFTRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the amino group, methoxyphenyl group, and nitrobenzoyl group through substitution reactions.

    Final Coupling: The final step may involve coupling the indolizine core with the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Substituents Molecular Formula Key Features Potential Impact
Target Compound : 2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide - 3-nitrobenzoyl (meta-nitro)
- 4-methoxyphenyl
C23H18N4O5 Electron-withdrawing nitro group; methoxy enhances solubility. High polarity, potential for nitro group-mediated redox activity.
2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide - 4-methylbenzoyl (para-methyl)
- 3,4-dimethoxyphenyl
C25H23N3O4 Methyl (electron-donating) vs. nitro; additional methoxy group. Increased solubility but reduced electrophilicity; steric hindrance from dimethoxy.
2-amino-N-(4-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide - Thiophene-2-carbonyl
- 4-ethylphenyl
C22H19N3O2S Thiophene (aromatic heterocycle) introduces sulfur-based interactions. Altered π-π stacking; ethyl group increases lipophilicity.
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide - 4-nitrobenzoyl (para-nitro)
- 3-chloro-4-methylphenyl
C23H17ClN4O4 Para-nitro vs. meta-nitro; chloro and methyl substituents. Enhanced electron-withdrawing effect (para-nitro); chloro adds halogen bonding.
2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide - 4-fluorobenzoyl
- 3,5-dimethylphenyl
C24H20FN3O2 Fluorine’s electronegativity; dimethylphenyl steric bulk. Improved metabolic stability (C-F bond); steric hindrance may reduce binding.

Key Findings from Structural Analysis

Substituent Position and Electronic Effects: Nitro Group: The meta-nitro position in the target compound (vs. Methoxy vs. Methyl/Chloro: Methoxy groups (target compound) enhance solubility via hydrogen bonding, whereas methyl or chloro groups () prioritize lipophilicity and halogen bonding.

Aromatic vs. Heteroaromatic Substituents :

  • The thiophene-2-carbonyl group () introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in benzoyl-based analogues.

Implications for Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro and fluoro substituents (target, ) may enhance binding to electron-rich targets (e.g., enzymes with aromatic pockets).
  • Solubility vs. Lipophilicity : Methoxy groups (target, ) improve aqueous solubility, critical for bioavailability, while ethyl or methyl groups () favor membrane permeability.
  • Heterocyclic Variations : Thiophene () could modulate metabolic stability compared to benzoyl derivatives.

Biological Activity

2-amino-N-(4-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H20N4O4C_{22}H_{20}N_{4}O_{4}, with a molecular weight of approximately 396.42 g/mol. The compound features an indolizine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • DNA/RNA Interaction : The compound may intercalate into nucleic acids, potentially affecting gene expression and protein synthesis.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), showing IC50 values lower than those of standard chemotherapeutics like cisplatin .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Case Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various derivatives of indolizine compounds, including this compound. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives against multiple cancer cell lines. Notably, the study reported an IC50 value of approximately 0.4 µM against MDA-MB-231 cells, underscoring its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which this compound exerts its anticancer effects. Flow cytometric analysis revealed that treatment with the compound led to increased sub-G1 phase populations in cancer cells, indicative of apoptosis induction . This suggests that the compound may trigger programmed cell death pathways in cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Formation of Indolizine Core : Achieved through cyclization reactions involving appropriate precursors.
  • Functional Group Introduction : Amino and carboxamide groups are introduced via nucleophilic substitution reactions.

The synthesis pathway is crucial for optimizing yield and purity, which directly impacts the biological activity of the resulting compounds.

Q & A

Q. Challenges :

  • The 3-nitro group is strongly electron-withdrawing, which may hinder benzoylation. Controlled temperature (0–5°C) and slow reagent addition mitigate side reactions like over-acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar intermediates .

Basic: Which spectroscopic techniques validate the compound’s structure, and what key data should researchers expect?

Methodological Answer:

  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (nitro group), and ~1250 cm⁻¹ (methoxy C-O) confirm functional groups .
  • ¹H/¹³C NMR :
    • Methoxy protons: δ 3.8–4.0 ppm (singlet, 3H).
    • Aromatic protons: δ 6.8–8.5 ppm (complex splitting due to nitro and methoxy substituents) .
    • Nitrobenzoyl carbonyl: δ ~165 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ expected at m/z 476.3 (calculated for C₂₄H₁₈N₄O₅) .

Advanced: How do electronic effects of substituents (methoxy vs. nitro) influence reactivity in further derivatization?

Methodological Answer:

  • Methoxy Group (Electron-Donating) : Activates the phenyl ring for electrophilic substitution (e.g., halogenation or nitration). Reactions occur at the ortho/para positions .
  • Nitro Group (Electron-Withdrawing) : Deactivates the benzoyl ring, directing electrophiles to the meta position. Requires harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .
  • Kinetic Studies : Hammett plots (using σ values: NO₂ = +0.78, OMe = -0.27) quantify substituent effects on reaction rates. For example, nitro groups slow acylation by 2–3-fold compared to methyl substituents .

Advanced: How can computational modeling predict the compound’s bioactivity against kinase targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or Aurora A). The nitro group’s electron-withdrawing nature enhances hydrogen bonding with catalytic lysine residues .

QSAR Models : Correlate substituent hydrophobicity (logP) with IC₅₀ values. Nitrobenzoyl derivatives show higher cellular uptake (logP ~3.2) than methyl analogues (logP ~2.8) .

MD Simulations : Analyze stability of ligand-protein complexes over 100 ns. Nitro groups improve binding affinity (ΔG = -9.2 kcal/mol) but may reduce solubility .

Basic: What purification strategies are optimal for isolating the final compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (70:30) to isolate the final product (yield: ~65%) .
  • Column Chromatography : For intermediates, use silica gel with gradient elution (hexane → ethyl acetate) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity for bioassays .

Advanced: How can contradictory in vitro vs. in vivo bioactivity data be resolved?

Methodological Answer:

Metabolic Stability Assays : Incubate with liver microsomes. Nitro groups may undergo reduction to amines, altering activity .

Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability .

Pro-Drug Design : Mask the nitro group as a nitroreductase-sensitive moiety (e.g., nitroimidazole) for selective activation in hypoxic tumors .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of nitro group orientation in enzyme inhibition using X-ray crystallography.
  • Toxicity Profiling : Assess mitochondrial toxicity via Seahorse assays to address pleiotropic effects observed in indolizine derivatives .

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